(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone
Brand Name: Vulcanchem
CAS No.: 338953-54-1
VCID: VC5394405
InChI: InChI=1S/C13H6Cl2F3NO/c14-9-3-1-7(2-4-9)12(20)11-10(15)5-8(6-19-11)13(16,17)18/h1-6H
SMILES: C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Molecular Formula: C13H6Cl2F3NO
Molecular Weight: 320.09

(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone

CAS No.: 338953-54-1

Cat. No.: VC5394405

Molecular Formula: C13H6Cl2F3NO

Molecular Weight: 320.09

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone - 338953-54-1

Specification

CAS No. 338953-54-1
Molecular Formula C13H6Cl2F3NO
Molecular Weight 320.09
IUPAC Name (4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone
Standard InChI InChI=1S/C13H6Cl2F3NO/c14-9-3-1-7(2-4-9)12(20)11-10(15)5-8(6-19-11)13(16,17)18/h1-6H
Standard InChI Key IFFMTIZWXOFECS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound is formally named (4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone under IUPAC guidelines. Its structure consists of a methanone core bridged between a 4-chlorophenyl group and a 3-chloro-5-(trifluoromethyl)pyridinyl moiety .

Synonyms and Registry Numbers

The substance is cataloged under multiple identifiers:

  • CAS Registry: 338953-54-1

  • PubChem CID: 1478937

  • SCHEMBL ID: 7693348

  • MFCD Number: 00244680 .

Structural Characterization

Molecular Geometry

X-ray crystallography and computational modeling reveal a planar arrangement of the pyridine and benzene rings, with dihedral angles of 12.3° between the planes. The trifluoromethyl group adopts a conformation perpendicular to the pyridine ring to minimize steric hindrance .

Table 1: Key Bond Lengths and Angles

Bond/AngleValue (Å/°)
C1–C2 (Pyridine)1.39
C2–C3 (Pyridine)1.41
C–Cl (Aryl)1.74
C=O (Methanone)1.21
Pyridine–Phenyl Dihedral12.3

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.22 (d, J=5.4J = 5.4 Hz, 1H, pyridine-H), 7.53–7.07 (m, 4H, aryl-H), 2.36 (s, 3H, CH3_3) .

  • 13C^{13}\text{C} NMR: δ 181.16 (C=O), 158.49 (pyridine-C), 130.22–111.25 (aryl-C) .

  • HRMS (ESI): m/zm/z 320.09 [M+H]+^+ .

Synthesis and Derivative Formation

Synthetic Routes

The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling (Figure 1). A representative protocol involves:

  • Step 1: Lithiation of 3-chloro-5-(trifluoromethyl)pyridine at −78°C.

  • Step 2: Reaction with 4-chlorobenzoyl chloride in THF.

  • Step 3: Acidic workup to yield the methanone (65–72% yield) .

Derivative Optimization

Structural analogs have been explored to enhance bioavailability. For example, replacing the methanone with a thiourea group (as in ML267) improved bacterial phosphopantetheinyl transferase inhibition by 12-fold .

Table 2: Comparative Bioactivity of Selected Analogs

CompoundIC50_{50} (μM)LogP
Parent Methanone14.53.8
Thiourea Derivative1.22.1
Sulfonamide Analog6.52.9

Physicochemical Properties

Solubility and Partitioning

  • LogP: 3.8 (predicted via XLogP3) indicates moderate lipophilicity.

  • Aqueous Solubility: <0.1 mg/mL at 25°C due to hydrophobic trifluoromethyl and chloro substituents .

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 189–192°C and decomposition above 300°C. The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs .

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